

1H NMR and 13C NMR spectroscopic data of 5-Chloro-1-pentanol

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **5-Chloro-1-pentanol**

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Chloro-1-pentanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the chemical shifts and coupling constants, outlines the experimental protocols for data acquisition, and presents a visual representation of the spectral assignments.

Spectroscopic Data Presentation

The ¹H and ¹³C NMR data for **5-Chloro-1-pentanol** are summarized in the tables below. The assignments correspond to the following chemical structure and numbering scheme:

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-1pentanol



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.67	multiplet	2H, H-1	
3.55	triplet	6.5	2H, H-5
1.82	pentet	7.0	2H, H-4
1.4-1.7	multiplet	4H, H-2, H-3	_
1.37	multiplet	1H, OH	_

Data acquired in CDCl3 at 200 MHz.[1]

Table 2: 13C NMR Spectroscopic Data for 5-Chloro-1-

pentanol

Chemical Shift (δ) ppm Assignment 62.4 C-1 45.0 C-5 32.4 C-2 31.9 C-4 23.2 C-3	Dentanoi		
45.0 C-5 32.4 C-2 31.9 C-4	Chemical Shift (δ) ppm	Assignment	
32.4 C-2 31.9 C-4	62.4	C-1	
31.9 C-4	45.0	C-5	
	32.4	C-2	
23.2 C-3	31.9	C-4	
	23.2	C-3	

Data acquired in CDCl₃ at 22.5 MHz.[1]

Experimental Protocols

The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra of **5-Chloro-1-pentanol**.

Sample Preparation

• Sample Weighing: Accurately weigh approximately 10-20 mg of **5-Chloro-1-pentanol**.



- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For referencing the spectra, CDCl₃ containing a small amount of tetramethylsilane (TMS) is typically used.
- Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
- Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

- Instrumentation: The spectra can be acquired on a standard NMR spectrometer, for instance, a 200 MHz or higher field strength instrument.
- Tuning and Shimming: The instrument's probe is tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample.
- ¹H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment is used.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses.
 - Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
 - Spectral Width: A spectral width of approximately 10-15 ppm is appropriate.
- ¹³C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay: A delay of 2-5 seconds.



- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 200-220 ppm is standard.

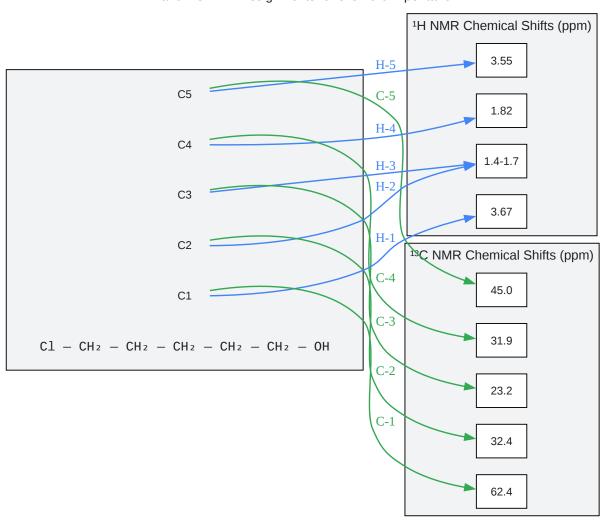
Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
- Integration: For ¹H NMR, the relative areas of the peaks are integrated to determine the proton ratios.

Visualization of NMR Assignments

The following diagram illustrates the correlation between the chemical structure of **5-Chloro-1- pentanol** and its characteristic ¹H and ¹³C NMR chemical shifts.





¹H and ¹³C NMR Assignments for 5-Chloro-1-pentanol

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References

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